molecular formula C8H14ClN3O B1486033 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride CAS No. 2206970-86-5

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride

Cat. No.: B1486033
CAS No.: 2206970-86-5
M. Wt: 203.67 g/mol
InChI Key: MXOBFJABSWRMHK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: is a chemical compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride typically involves the following steps:

  • Alkylation: : Commercially available methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine [_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Cyclization: : The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Reduction: : Selective reduction of the lactam ring is performed to obtain the desired compound[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxides.

  • Reduction: : Reduction of functional groups within the compound.

  • Substitution: : Replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: has several scientific research applications:

  • Medicinal Chemistry: : It serves as a valuable scaffold for drug design, particularly in the development of new pharmaceuticals[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Biology: : The compound is used in biological studies to understand its interaction with various biological targets.

  • Chemistry: : It is utilized in synthetic chemistry as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride: is compared with other similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives and 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives [_{{{CITATION{{{_2{1. WO2015144799 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO 1,5-. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of This compound

List of Similar Compounds

  • Pyrazolo[1,5-a]pyrazine derivatives

  • 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives

  • Substituted pyrazolo[1,5-a]pyrazine derivatives

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c12-6-7-4-8-5-9-2-1-3-11(8)10-7;/h4,9,12H,1-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBFJABSWRMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride

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